

Part 1: Executive Summary & Compound Profile

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Flavaprin*
CAS No.: 53846-49-4
Cat. No.: B1150687

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Critical Disambiguation: This guide details protocols for **Flavaprin** (CAS 53846-49-4), a flavonoid glycoside isolated from *Euodia daniellii* and *Zanthoxylum schinifolium*. This compound is distinct from Flavopiridol (Alvocidib), a CDK inhibitor used in oncology. Researchers intending to study Flavopiridol should refer to separate oncology-specific protocols.

Scientific Context: **Flavaprin** is a bioactive flavonoid glycoside often investigated within the context of *Euodia* extracts for anti-inflammatory and potential metabolic modulation properties. Like structurally related glycosides (e.g., Vitexin, Hesperidin), **Flavaprin** presents significant challenges regarding aqueous solubility and bioavailability. Successful *in vivo* administration requires precise vehicle formulation to prevent precipitation and ensure consistent systemic exposure.

Primary Challenges:

- **Hydrophobicity:** High likelihood of precipitation in physiological buffers (PBS/Saline).
- **Metabolic Instability:** Susceptibility to hydrolysis by gut microbiota upon oral administration.
- **Dosage Uncertainty:** Lack of standardized LD50 data necessitates dose-escalation strategies.

Part 2: Formulation Strategy (The "Self-Validating" System)

To ensure scientific integrity, the formulation must be verified for stability before administration. A clear solution or stable suspension is required to validate the dose.

Vehicle A: For Intraperitoneal (IP) & Intravenous (IV) Injection

Target: Systemic bioavailability without gut hydrolysis. Status: Solution (Must be clear).

Reagents:

- Dimethyl sulfoxide (DMSO), sterile grade.
- PEG 300 or PEG 400 (Polyethylene glycol).
- Tween 80 (Polysorbate 80).
- Sterile Saline (0.9% NaCl).

Protocol (Standard "Solubility-Challenged" Mix):

- Stock Preparation: Dissolve **Flavaprin** in 100% DMSO to a concentration 20x higher than the final desired dose concentration. Vortex until completely dissolved.
- Co-solvent Addition: Add PEG 300 to the DMSO stock.
- Surfactant Addition: Add Tween 80.
- Aqueous Phase: Slowly add warm (37°C) Sterile Saline while vortexing.

Final Composition (v/v):

- 5% DMSO
- 40% PEG 300
- 5% Tween 80
- 50% Saline

Validation Check: If the solution turns cloudy (precipitate forms), increase PEG 300 to 50% and reduce Saline, or sonicate at 37°C for 5 minutes. Do not inject cloudy suspensions IV.

Vehicle B: For Oral Gavage (PO)

Target: Mimicking traditional herbal ingestion; assessing gut metabolite activity. Status: Homogeneous Suspension.

Reagents:

- Carboxymethylcellulose (CMC) Sodium Salt (0.5% w/v in water).
- Optional: 0.1% Tween 80 to improve wetting.

Protocol:

- Weigh the required amount of **Flavaprin** powder.
- Add a small volume of 0.5% CMC to create a paste (levigation).
- Gradually add the remaining CMC volume while stirring to create a uniform suspension.

Part 3: Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration

Purpose: To bypass first-pass metabolism and assess systemic efficacy.

Dosage Rationale: Based on structurally similar flavonoids (e.g., Vitexin), effective doses typically range from 10 mg/kg to 50 mg/kg.

- Low Dose: 10 mg/kg^[1]
- High Dose: 50 mg/kg
- Injection Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Step-by-Step Methodology:

- Preparation: Warm Vehicle A to 37°C. Ensure **Flavaprin** is fully solubilized.
- Restraint: Secure the mouse using the scruff method, exposing the abdomen.
- Site Selection: Identify the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
- Injection:
 - Tilt the mouse head-down slightly.
 - Insert a 25G or 27G needle at a 30-degree angle.
 - Aspirate slightly to ensure no blood or urine is drawn (validating correct placement).
 - Inject the solution slowly.
- Post-Procedure: Return mouse to cage and monitor for "writhing" (sign of peritoneal irritation from DMSO) for 5 minutes.

Protocol 2: Oral Gavage (PO)

Purpose: To evaluate activity after hydrolysis by intestinal flora (aglycone formation).

Dosage Rationale: Oral bioavailability of flavonoid glycosides is typically <5%. Doses are scaled up to 50 mg/kg to 200 mg/kg.

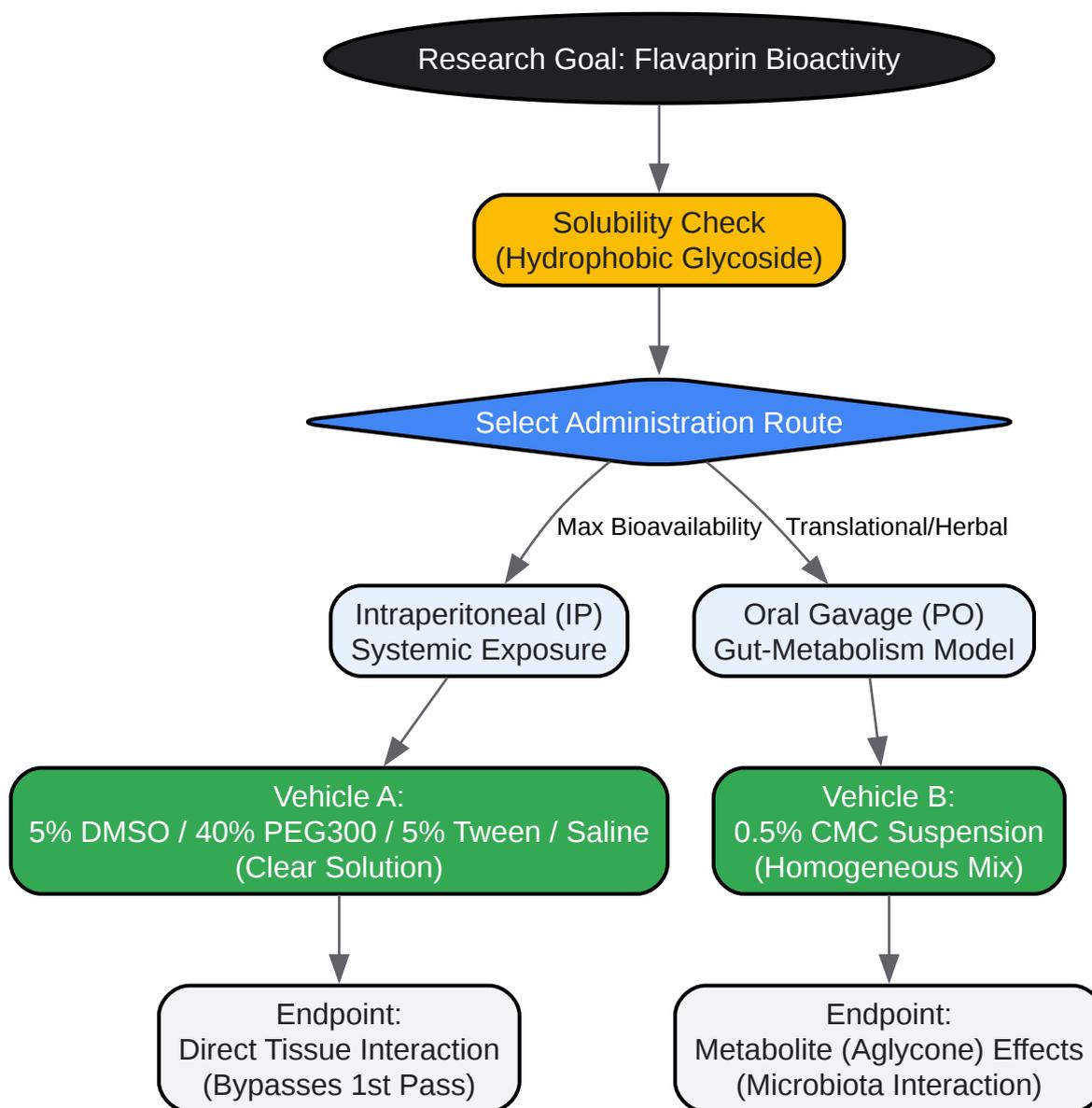
Step-by-Step Methodology:

- Preparation: Vortex Vehicle B (CMC suspension) immediately before drawing into the syringe to ensure homogeneity.
- Equipment: Use a stainless steel feeding needle (20G bulb-tipped).
- Restraint: Scruff the mouse firmly to immobilize the head and straighten the esophagus.
- Insertion:
 - Introduce the bulb tip into the side of the mouth.

- Gently guide the needle along the roof of the mouth and down the esophagus. Do not force.
- If resistance is felt, withdraw and realign.
- Administration: Depress plunger to deliver volume (max 10 mL/kg).
- Validation: Monitor for signs of aspiration (gasping, blue extremities) immediately.

Part 4: Experimental Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the administration route based on the specific research question regarding **Flavaprin's** bioactivity.



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Figure 1: Decision matrix for **Flavaprin** formulation and administration based on experimental endpoints.

Part 5: Data Presentation & Monitoring

When reporting results, summarize the administration parameters to ensure reproducibility.

Table 1: Recommended Dosing & Monitoring Parameters

Parameter	IP Protocol (Systemic)	Oral Protocol (Metabolic)
Vehicle	5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline	0.5% Carboxymethylcellulose (CMC)
Physical State	Clear Solution (Must filter sterilize 0.22µm)	White/Off-white Suspension
Dose Range	10 – 50 mg/kg	50 – 200 mg/kg
Volume Limit	10 mL/kg (e.g., 200 µL / 20g mouse)	10 mL/kg
Tmax (Est.)	0.5 – 1.0 Hour	2.0 – 6.0 Hours
Key Adverse Events	Peritoneal irritation (writhing), precipitation shock	Aspiration, Diarrhea (osmotic)

Part 6: References

- Yoo, S. W., et al. (2002). Constituents of the fruits and leaves of *Euodia daniellii*.^[2] Archives of Pharmacal Research, 25(6), 824-830.^[2] (Isolation and identification of **Flavaprin**).
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